molecular formula C17H20N4O2S2 B5866066 N-[4-(AMINOSULFONYL)PHENYL]-4-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

N-[4-(AMINOSULFONYL)PHENYL]-4-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

Cat. No.: B5866066
M. Wt: 376.5 g/mol
InChI Key: KNXUITXVJSMCSR-UHFFFAOYSA-N
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Description

N-[4-(Aminosulfonyl)phenyl]-4-phenyltetrahydro-1(2H)-pyrazinecarbothioamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Aminosulfonyl)phenyl]-4-phenyltetrahydro-1(2H)-pyrazinecarbothioamide typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with phenyl isothiocyanate under controlled conditions to form the intermediate product. This intermediate is then reacted with tetrahydropyrazine to yield the final compound. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final compound.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Aminosulfonyl)phenyl]-4-phenyltetrahydro-1(2H)-pyrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[4-(Aminosulfonyl)phenyl]-4-phenyltetrahydro-1(2H)-pyrazinecarbothioamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in developing new therapeutic agents for treating infections and inflammatory diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-[4-(Aminosulfonyl)phenyl]-4-phenyltetrahydro-1(2H)-pyrazinecarbothioamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biological processes, leading to the compound’s antimicrobial or anti-inflammatory effects. The exact molecular pathways involved may vary depending on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(Aminosulfonyl)phenyl]nicotinamide
  • N-[4-(Aminosulfonyl)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • 4-amino-N-[4-(aminosulfonyl)phenyl]benzenesulfonamide

Uniqueness

N-[4-(Aminosulfonyl)phenyl]-4-phenyltetrahydro-1(2H)-pyrazinecarbothioamide is unique due to its specific structural features, which confer distinct biological activities

Properties

IUPAC Name

4-phenyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S2/c18-25(22,23)16-8-6-14(7-9-16)19-17(24)21-12-10-20(11-13-21)15-4-2-1-3-5-15/h1-9H,10-13H2,(H,19,24)(H2,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXUITXVJSMCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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